3-(Trifluoromethoxy)benzenesulfonohydrazide

Vue d'ensemble

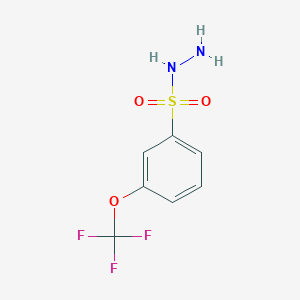

Description

3-(Trifluoromethoxy)benzenesulfonohydrazide is a chemical compound with the molecular formula C7H7F3N2O3S. It is known for its unique trifluoromethoxy group attached to a benzenesulfonohydrazide structure. This compound is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)benzenesulfonohydrazide typically involves the reaction of 3-(Trifluoromethoxy)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Condensation Reactions with Aldehydes

3-(Trifluoromethoxy)benzenesulfonohydrazide reacts with aldehydes to form hydrazone derivatives, which serve as precursors for cyclization or coupling reactions.

Example :

Reaction with o-nitrobenzaldehyde yields N'-(2-nitrobenzylidene)-3-(trifluoromethoxy)benzenesulfonohydrazide under reflux in ethanol:

textThis compound + o-nitrobenzaldehyde → Hydrazone (93.1% yield) [6]

Conditions :

-

Solvent: Ethanol (35 mL)

-

Temperature: Reflux

-

Time: 1 hour

Cyclization to Benzo[c]isoxazole Derivatives

Hydrazones derived from this compound undergo oxidative cyclization to form benzo[c]isoxazole-3(1H)-ones.

Procedure :

-

Hydrazone intermediate (0.5 mmol) reacts with iodobenzene diacetate (0.6 mmol) in nitromethane/acetic acid.

Representative Product :

4,5,6-Trimethoxy-1-(4-(trifluoromethyl)phenylsulfonyl)benzo[c]isoxazol-3(1H)-one (72.9% yield).

Key Data :

| Entry | Substrate | Product Yield (%) | Conditions |

|---|---|---|---|

| 1 | o-Nitrobenzaldehyde | 93.1 | Ethanol, reflux |

| 2 | 5-Acetamido-2-nitrobenzaldehyde | 22.6 | Ethanol, reflux |

Copper-Catalyzed C–S Bond Formation

In the presence of Cu(OTf)₂, this compound participates in bis-thiolation reactions with indoles or benzofurans to form 2,3-bis(arylthio) derivatives .

Mechanism :

-

Radical Generation : Decomposition of sulfonohydrazide produces sulfonyl (ArSO₂- ) and arylthio (ArS- ) radicals.

-

Copper-Mediated Coupling : Indole coordinates with Cu(I), enabling sequential thiolation at C2 and C3 positions.

Key Observations :

-

Radical scavengers (e.g., TEMPO) suppress product formation.

-

Optimal solvent: DCE/HOAc/H₂O (1:1:0.05) at 110°C for 8 hours.

Functional Group Compatibility

The trifluoromethoxy group enhances stability under acidic and oxidative conditions:

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that hydrazone derivatives, including those related to benzenesulfonohydrazides, exhibit significant anticancer properties. For instance, studies have shown that compounds structurally similar to 3-(Trifluoromethoxy)benzenesulfonohydrazide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antidiabetic and Anticholinesterase Activity

The synthesis of substituted benzenesulfonohydrazides has been linked to antidiabetic effects. Compounds derived from this compound are being investigated for their potential to inhibit enzymes related to diabetes management, such as alpha-glucosidase and alpha-amylase . Additionally, some derivatives have shown promising results as anticholinesterase agents, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Analytical Applications

1. Spectroscopic Determination

Hydrazone derivatives are widely used as analytical reagents due to their ability to form stable complexes with metal ions. The application of this compound in spectroscopic methods allows for the determination of various organic compounds in complex matrices such as biological fluids and environmental samples .

2. Environmental Monitoring

The compound has potential applications in monitoring environmental pollutants. Its derivatives can be utilized for detecting phenolic compounds and azo dyes, which are common contaminants in water sources .

Materials Science

1. Polymer Initiators

this compound and its derivatives serve as polymerization initiators in the synthesis of various polymers. The presence of the sulfonyl hydrazide group facilitates the formation of radical species necessary for initiating polymerization reactions, making it valuable in the development of new materials with tailored properties .

2. Electrochemical Applications

Recent studies have explored the use of sulfonyl hydrazides in electrochemical applications. The compound can participate in redox reactions, making it a candidate for use in sensors and energy storage devices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the cytotoxic effects of hydrazone derivatives on cancer cells | Showed significant inhibition of cell growth in various cancer lines |

| Antidiabetic Properties | Assessed the inhibitory effects on carbohydrate-hydrolyzing enzymes | Found effective inhibition with potential for diabetes management |

| Environmental Monitoring | Evaluated the detection capabilities for phenolic compounds | Demonstrated high sensitivity and specificity in complex matrices |

Mécanisme D'action

The mechanism of action of 3-(Trifluoromethoxy)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances the compound’s ability to bind to active sites, thereby inhibiting enzyme activity. The sulfonohydrazide moiety plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparaison Avec Des Composés Similaires

- 3-(Trifluoromethoxy)benzenesulfonamide

- 3-(Trifluoromethoxy)benzenesulfonyl chloride

- 3-(Trifluoromethoxy)benzenesulfonic acid

Comparison: 3-(Trifluoromethoxy)benzenesulfonohydrazide is unique due to its sulfonohydrazide group, which imparts distinct chemical reactivity compared to its analogs. The presence of the trifluoromethoxy group enhances its stability and binding affinity, making it a valuable compound in various research applications.

Activité Biologique

3-(Trifluoromethoxy)benzenesulfonohydrazide is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzenesulfonyl hydrazine with trifluoromethylated aromatic compounds. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the IR spectrum typically shows characteristic absorption bands corresponding to the sulfonamide and hydrazide functional groups, confirming its structure .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example:

- Antibacterial Activity : Compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 15.625 to 125 μM, indicating moderate to strong antibacterial effects .

- Antifungal Activity : The antifungal activity against Aspergillus flavus has also been noted, with MIC values showing effectiveness comparable to standard antifungal agents .

Antiviral Activity

The antiviral properties of fluorinated compounds are of particular interest. Although specific data on this compound is limited, related compounds have demonstrated promising antiviral activities against viruses such as H1N1 and HSV-1, with IC50 values in the low micromolar range .

Case Studies

- Cholinesterase Inhibition : A related study explored the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds structurally similar to this compound exhibited significant inhibitory activity against these enzymes, with IC50 values indicating potential for treating neurodegenerative diseases like Alzheimer's .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of similar compounds with enzyme active sites. These studies suggest that structural modifications can enhance biological activity, providing insights for future drug design .

Data Tables

Propriétés

IUPAC Name |

3-(trifluoromethoxy)benzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-2-1-3-6(4-5)16(13,14)12-11/h1-4,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNVNLSWEADJPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NN)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.